

Application Notes and Protocols: Synthesis of a Quinazolinone-Based Antibacterial Agent

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Compound of Interest

Compound Name: Antibacterial agent 114

Cat. No.: B12409358

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These application notes provide a detailed protocol for the synthesis of a representative quinazolinone-based antibacterial agent, derived from established methodologies for this class of compounds. Quinazolinone scaffolds are of significant interest to researchers in drug development due to their broad range of biological activities, including antibacterial properties.

Data Summary

The following table summarizes the key quantitative data for the synthesis of 2-(p-tolyl)-quinazolin-4(3H)-one, a representative quinazolinone derivative.

Parameter	Value
Starting Material	2-aminobenzamide
Reagent	p-toluoyl chloride
Solvent	Pyridine
Reaction Temperature	Room Temperature
Reaction Time	30 minutes
Yield	97%
Melting Point	236-238 °C

Experimental Protocols

Synthesis of 2-(p-tolyl)-quinazolin-4(3H)-one

This protocol outlines the synthesis of a 2-substituted quinazolin-4(3H)-one, a common scaffold found in antibacterial agents. The synthesis involves the acylation of 2-aminobenzamide followed by cyclization.

Materials:

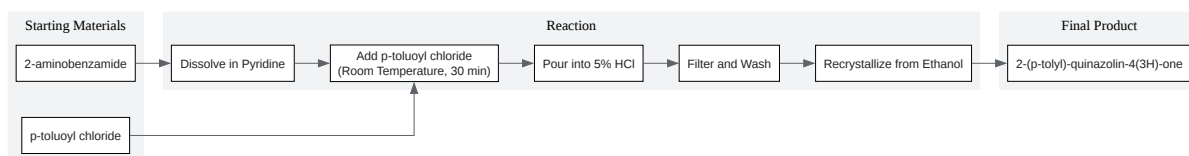
- 2-aminobenzamide
- p-toluoyl chloride
- Pyridine
- Hydrochloric acid (5%)
- Ethanol
- Round-bottom flask
- Magnetic stirrer
- Stir bar
- Beakers
- Buchner funnel and flask
- Filter paper
- pH paper

Procedure:

- **Reaction Setup:** In a 100 mL round-bottom flask, dissolve 1.36 g (10 mmol) of 2-aminobenzamide in 20 mL of pyridine. Place the flask on a magnetic stirrer and add a stir bar.

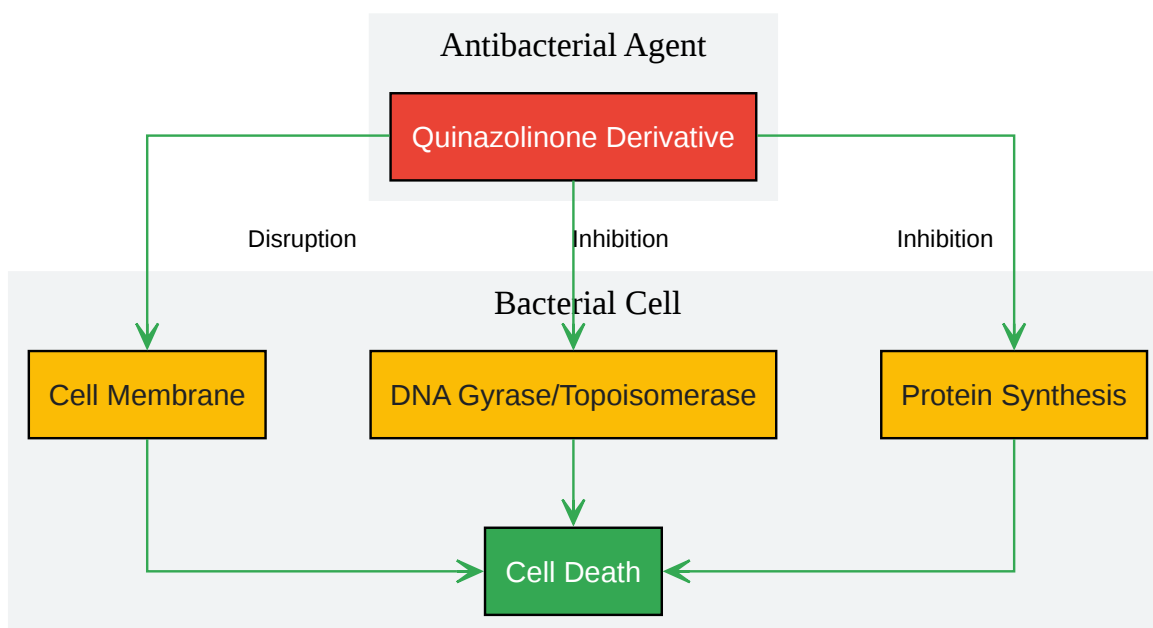
- **Acylation:** While stirring at room temperature, slowly add 1.55 g (10 mmol) of p-toluoyl chloride to the solution.
- **Reaction:** Continue stirring the mixture at room temperature for 30 minutes.
- **Precipitation:** Pour the reaction mixture into 100 mL of cold 5% hydrochloric acid. A precipitate will form.
- **Isolation:** Collect the solid precipitate by vacuum filtration using a Buchner funnel.
- **Washing:** Wash the collected solid with cold water until the filtrate is neutral to pH paper.
- **Recrystallization:** Recrystallize the crude product from ethanol to obtain pure 2-(p-tolyl)-quinazolin-4(3H)-one.
- **Drying:** Dry the purified crystals in a desiccator.

Visualizations



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Caption: Synthesis workflow for 2-(p-tolyl)-quinazolin-4(3H)-one.



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Caption: Plausible mechanisms of antibacterial action for quinazolinone derivatives.

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